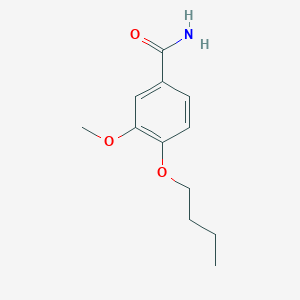

4-Butoxy-3-methoxybenzamide

Description

Significance of Benzamide (B126) Pharmacophores in Chemical Biology

The benzamide moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its prevalence is notable, with the benzamide scaffold appearing in a significant percentage of active pharmaceutical ingredients. researchgate.net This structural motif is characterized by its ability to form hydrogen bonds and participate in various intermolecular interactions, making it an effective building block in the design of molecules that can bind to biological targets like proteins and enzymes. researchgate.nettandfonline.com

The utility of benzamides spans a wide array of therapeutic areas. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents. walshmedicalmedia.com For instance, certain benzamide derivatives have been investigated as inhibitors of enzymes crucial to disease progression, such as histone deacetylases (HDACs) and tyrosinase. nih.govvjs.ac.vn The adaptability of the benzamide scaffold allows medicinal chemists to modify its structure to fine-tune its binding affinity and selectivity for specific biological targets, making it a cornerstone in modern drug discovery. researchgate.net

Overview of the 4-Butoxy-3-methoxybenzamide Structural Motif and Analogues

The chemical compound this compound features a benzamide core with two specific substituents on the benzene (B151609) ring: a butoxy group (-O(CH₂)₃CH₃) at the 4-position and a methoxy (B1213986) group (-OCH₃) at the 3-position. While direct and extensive research on this specific molecule is not widely published, its structural components are well-represented in chemical literature, allowing for an informed overview.

The precursor, 4-butoxy-3-methoxybenzaldehyde, is a known compound, suggesting a straightforward synthetic pathway to the target amide. nih.gov The structural motif of a 4-alkoxy-3-methoxy-substituted benzene ring is often associated with vanilloids. Vanilloid amides, which typically have a hydroxyl group at the 4-position instead of a butoxy group, are extensively studied for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain research. acs.orgnih.govresearchgate.net The replacement of the hydroxyl group with a butoxy group increases the molecule's lipophilicity, which can significantly alter its pharmacokinetic properties and biological targets.

Research into related structures provides insight into the potential activities of this compound. For example, studies on 3-elongated arylalkoxybenzamide derivatives have shown that modifications at these positions can lead to potent antibacterial activity by inhibiting the cell division protein FtsZ. nih.gov Furthermore, a complex derivative, 4-Butoxy-N-(3-cyanopyrimido(1,2-A)benzimidazol-2-YL)-3-methoxybenzamide, has been synthesized for research, indicating the use of the this compound core in creating more complex molecules for pharmaceutical development, potentially as anticancer or antimicrobial agents. evitachem.com

Table 1: Physicochemical Properties of this compound and a Key Precursor Note: Data for this compound is not widely available and is estimated based on related structures. Data for the precursor is from published sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₂H₁₇NO₃ | 223.27 | Benzamide core, 4-butoxy group, 3-methoxy group. |

| 4-butoxy-3-methoxybenzaldehyde | C₁₂H₁₆O₃ | 208.25 | Aldehyde precursor to the corresponding benzamide. nih.gov |

Historical Context of Academic Research on Related Chemical Entities

The investigation of substituted benzamides as pharmacologically active agents has a history dating back to the mid-20th century. A notable early example from this class is Sulpiride, which was studied in the 1970s for its antipsychotic properties. nih.gov These early explorations established benzamides as a fruitful area for drug development, particularly for central nervous system disorders. walshmedicalmedia.com

Over the decades, research expanded significantly beyond antipsychotic applications. Scientists began to appreciate the modular nature of the benzamide scaffold, which allows for systematic modifications to explore a wide range of biological activities. researchgate.net By the late 20th and early 21st centuries, studies were being published on the quantitative structure-activity relationships (QSAR) of benzamides for applications such as antiallergic activities, demonstrating a more systematic and computational approach to drug design within this chemical class. leidenuniv.nl This evolution from initial discoveries to rational design highlights the enduring importance of substituted benzamides in medicinal chemistry.

Current Research Landscape and Unaddressed Questions Pertaining to the Chemical Compound Class

The research landscape for substituted benzamides remains highly active and diverse. Recent studies continue to explore their potential across numerous fields. A significant area of focus is oncology, where benzamide derivatives are being designed as inhibitors of critical cancer-related enzymes like histone deacetylases (HDACs) and as ligands for targets such as the cereblon (CRBN) E3 ligase for targeted protein degradation. nih.govacs.org There is also ongoing research into their use as antibacterial agents, with some derivatives showing promise against drug-resistant strains like MRSA. nih.gov Other modern research avenues include their use as glucokinase activators for diabetes and as inhibitors of the TNFα-converting enzyme (TACE) for inflammatory diseases. researchgate.netgoogle.com

Despite decades of research, several questions and challenges remain unaddressed. A primary challenge is achieving target specificity. Because the benzamide scaffold is so versatile, derivatives can interact with multiple biological targets, which can lead to off-target effects. cambridge.org Therefore, a key unaddressed question is how to design substitutions that confer high selectivity for a single desired target. uct.ac.za Another area of active inquiry involves overcoming poor pharmacokinetic profiles and developing strategies for the synthesis of complex benzamide derivatives in an efficient and environmentally friendly manner. google.com The ongoing exploration of structure-activity relationships (SAR) for new biological targets continues to be a priority, as researchers seek to understand precisely how different substitution patterns influence biological outcomes. tandfonline.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-butoxy-3-methoxybenzamide |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,14) |

InChI Key |

LXKGTUSZSYZDJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butoxy 3 Methoxybenzamide and Analogues

Established Synthetic Pathways for Benzamide (B126) Core Structures

The formation of the benzamide core is a fundamental aspect of synthesizing 4-butoxy-3-methoxybenzamide and related compounds. This typically involves the creation of an amide bond and the modification of the aromatic ring.

Amidation Reactions and Coupling Strategies

The amide bond is a cornerstone of peptide and medicinal chemistry, and numerous methods exist for its formation. researchgate.net Traditional approaches often involve the reaction of a carboxylic acid with an amine. researchgate.netmdpi.com To facilitate this reaction, the carboxylic acid is typically "activated" using various reagents. researchgate.net Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). researchgate.net

A widely used method for preparing benzamides is the reaction of a substituted benzoic acid with an amine, such as piperidine, morpholine, or pyrrolidine. mdpi.com For instance, the synthesis of N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was achieved by reacting benzene-1,3-diamine with 3-methoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM). mdpi.com Another common approach is the Schotten-Baumann reaction, which involves the treatment of an amine with an acyl chloride under basic conditions. slideshare.net

Modern advancements have led to the development of catalytic methods for amide bond formation. For example, copper-catalyzed oxidative amidation of benzylamines and benzyl (B1604629) cyanides provides an efficient route to benzamides. researchgate.net One-pot reactions, such as the copper-catalyzed amidation of benzyl cyanide and cyanation of aryl iodides using N,N-dimethyl formamide (B127407) (DMF) as the amide source, offer a streamlined approach to synthesizing N,N-dimethyl benzamides. sioc-journal.cn

| Coupling Reagent | Description |

| DCC/DMAP | Dicyclohexylcarbodiimide/4-Dimethylaminopyridine |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole |

| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/N,N-Diisopropylethylamine |

| BOP-Cl/Et3N | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride/Triethylamine |

Derivatization of Aromatic Rings, including Alkoxylation, Halogenation, and Amination

Modification of the aromatic ring is crucial for synthesizing analogues of this compound with diverse properties. Key derivatization reactions include alkoxylation, halogenation, and amination.

Alkoxylation introduces alkoxy groups onto the benzamide scaffold. Palladium-catalyzed ortho-alkoxylation of N-protected benzamides has been demonstrated using an iminophosphorane functionality as a directing group. rsc.orgrsc.org This reaction proceeds at room temperature with high regioselectivity. rsc.orgrsc.org Another approach involves a dual photoredox cobalt-catalyzed C-H alkoxylation of benzamide derivatives at room temperature. nih.gov

Halogenation , the introduction of halogen atoms, is another important modification. Ruthenium-catalyzed ortho-C–H halogenations of benzamides allow for selective bromination and iodination. rsc.org Similarly, Cp*Ir(III) complexes have proven effective for the ortho-iodination and bromination of N,N-diisopropylbenzamides. rsc.org Palladium-catalyzed ortho-halogenation of tertiary benzamides has also been reported under mild conditions. dntb.gov.ua

Amination involves the introduction of an amino group. Copper-catalyzed direct ortho-C(sp²)–H amination of benzamides with alkylamines using oxygen as a green oxidant is a versatile method. rsc.org Rhodium and iridium complexes have also been used to catalyze the C-H amination of benzamides with various organic azides. acs.orgcapes.gov.br Furthermore, copper(II)-mediated intermolecular C(sp²)–H amination of benzamides with electron-rich anilines has been achieved. nih.gov

Regioselective Synthesis and Stereochemical Control in Benzamide Architectures

Achieving specific regioselectivity and stereochemistry is critical in the synthesis of complex, biologically active molecules.

Regioselective synthesis ensures that functional groups are introduced at the desired positions on the aromatic ring. For example, the use of directing groups in metal-catalyzed C-H activation reactions allows for highly regioselective functionalization. nih.govrsc.org The iminophosphorane group in palladium-catalyzed alkoxylation directs the reaction to the ortho-position. rsc.orgrsc.org Similarly, nickel-catalyzed ortho-C-H glycosylation of 8-aminoquinoline (B160924) benzamides proceeds with high regioselectivity. rsc.org Electrophile-induced cyclizations of 2-(prop-1-ynyl)benzamides can also yield highly regioselective products. rsc.org

Stereochemical control is essential when chiral centers are present in the benzamide structure. The orientation of the amide group can be influenced by the stereochemistry of adjacent chiral substituents. rsc.org In cases with chiral substituents at both ortho positions, matched and mismatched pairs of isomers can result, which can be distinguished by NMR spectroscopy. rsc.org The concept of "self-reproduction of chirality," developed by Seebach, provides a powerful method for controlling stereochemistry. organic-chemistry.org This strategy involves using a chiral auxiliary to induce the formation of a new stereocenter, after which the auxiliary can be removed. organic-chemistry.org This principle of relaying stereochemical information through conformational control is a powerful tool in long-range stereoselective synthesis. beilstein-institut.de

Advanced Synthetic Approaches for Complex Benzamide Analogues

The synthesis of complex benzamide analogues often requires multi-step reaction sequences and the use of advanced synthetic strategies. For instance, the synthesis of tris-benzamide derivatives can be achieved through iterative reactions involving the removal of a protecting group, amide bond formation, and O-alkylation. acs.org The construction of benzimidazole (B57391) derivatives, which can be incorporated into complex benzamide structures, can be achieved through the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. evitachem.com

The development of novel synthetic methods continues to expand the toolkit for creating complex benzamides. For example, a method for the synthesis of benzamide derivatives containing a 1,2,4-oxadiazole (B8745197) moiety has been developed using the principle of bioisosterism. researchgate.net The synthesis of quinazolin-4(3H)-one derivatives, which can be considered complex benzamide analogues, involves a multi-step process starting from 3,5-dimethoxyaniline. nih.gov

Methodological Advancements in Research Scale Compound Production

Recent years have seen significant progress in developing efficient and scalable methods for the production of benzamide compounds for research purposes. The development of one-pot reactions and catalytic systems has streamlined synthetic processes. sioc-journal.cn For example, the use of a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst for the amidation reaction of trans-β-nitrostyrene and 2-aminopyridine (B139424) allows for easy recovery and reuse of the catalyst. mdpi.com

Furthermore, advancements in automated synthesis have facilitated the production of libraries of compounds for screening purposes. researchgate.net The use of ¹¹C-labeling techniques allows for the synthesis of benzamides for use in positron emission tomography (PET) imaging, which is valuable in drug development. researchgate.net The development of pilot-scale processes for the production of complex benzamide derivatives demonstrates the scalability of these synthetic routes, enabling the production of larger quantities of material for further research. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzamide Derivatives

Exploration of Alkoxy Chain Length and Position Effects on Biological Activity

The nature and position of alkoxy substituents on the phenyl ring are critical determinants of pharmacological potency and selectivity. In the case of 4-Butoxy-3-methoxybenzamide, the 4-position alkoxy group plays a dominant role in anchoring the molecule within the hydrophobic region of the target's active site.

Research has systematically explored the effect of varying the chain length of the 4-alkoxy group. A clear trend emerges where increasing the carbon chain length from one (methoxy) to four (butoxy) or five (pentoxy) carbons progressively enhances inhibitory activity against targets like PDE4. This enhancement is attributed to increased lipophilicity and more extensive van der Waals interactions within a defined hydrophobic pocket. The butoxy group, as seen in this compound, is often found to be near-optimal, providing a balance between potent binding and adequate physicochemical properties. However, this trend is not infinite; extending the chain beyond six carbons can lead to a "cut-off" effect, where a decrease in activity is observed. This may be due to the chain becoming too long to be accommodated by the binding pocket, introducing steric clashes, or resulting in poor aqueous solubility that limits bioavailability.

The position of the alkoxy group is equally important. While the 4-position is crucial for hydrophobic anchoring, shifting the butoxy group to the 2- or 3-position drastically reduces or abolishes activity, highlighting the specific topology of the target's active site that complements the 1,3,4-substitution pattern.

Table 1: Effect of 4-Alkoxy Chain Length on PDE4 Inhibitory Potency This table presents representative data illustrating the relationship between the C4-alkoxy chain length and biological activity for a series of 3-methoxybenzamide (B147233) analogs.

| Compound Name | R-Group (at C4) | Chain Length (Carbons) | Relative IC₅₀ (nM) |

| 4-Methoxy-3-methoxybenzamide | -OCH₃ | 1 | 850 |

| 4-Ethoxy-3-methoxybenzamide | -OCH₂CH₃ | 2 | 320 |

| 4-Propoxy-3-methoxybenzamide | -O(CH₂)₂CH₃ | 3 | 95 |

| This compound | -O(CH₂)₃CH₃ | 4 | 15 |

| 4-Pentoxy-3-methoxybenzamide | -O(CH₂)₄CH₃ | 5 | 25 |

| 4-Hexoxy-3-methoxybenzamide | -O(CH₂)₅CH₃ | 6 | 60 |

Influence of Methoxy (B1213986) Group Substitution Patterns on Mechanistic Outcomes

The 3-methoxy group in this compound is not merely a passive substituent; it serves a vital electronic and steric role. This specific 1,2-dialkoxy arrangement on the phenyl ring is designed to mimic the catechol moiety of endogenous ligands but is metabolically stabilized against oxidation and enzymatic degradation by catechol-O-methyltransferase (COMT).

The primary function of the 3-methoxy group is to act as a hydrogen bond acceptor through its oxygen atom, often interacting with specific amino acid residues in the target protein. This interaction helps to precisely orient the benzamide (B126) ring within the active site. Furthermore, its electron-donating nature modulates the electronic character of the phenyl ring, which can influence binding affinity.

Studies comparing different substitution patterns reveal the significance of the 3-methoxy position.

3-Methoxy: Provides the optimal geometry for hydrogen bonding without causing steric hindrance with the adjacent 4-butoxy group or the 1-amide moiety.

2-Methoxy: Placing the methoxy group at the 2-position (ortho to the amide) often introduces significant steric clash, forcing the amide group to rotate out of the plane of the phenyl ring. This conformational change disrupts the key hydrogen bonding interactions of the amide, typically leading to a dramatic loss of activity.

No Methoxy Group: Removal of the 3-methoxy group generally results in a substantial decrease in potency, confirming its importance as a key binding determinant and not just a modulator of lipophilicity.

Amide Moiety Modifications and Their Impact on Target Interaction

The primary amide (-CONH₂) is a cornerstone of the benzamide pharmacophore. Its ability to function as both a hydrogen bond donor (via the two N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form a bidentate hydrogen bond network with specific residues, such as the side chains of glutamine or asparagine, in the active site. This interaction is often critical for high-affinity binding.

Modifications to this moiety are almost universally detrimental to activity, underscoring its essentiality.

N-Substitution (Secondary Amides): Replacing one of the amide protons with an alkyl group (e.g., forming an N-methylbenzamide) eliminates one of the hydrogen bond donor sites. This typically results in a significant reduction in binding affinity.

N,N-Disubstitution (Tertiary Amides): Replacing both amide protons (e.g., forming an N,N-dimethylbenzamide) completely removes the hydrogen bond donating capacity. For targets that rely on this interaction, this modification leads to a near-total loss of biological activity.

Bioisosteric Replacement: Attempts to replace the amide group with other functionalities (bioisosteres) such as a carboxylic acid, ester, or tetrazole have been explored to modulate physicochemical properties. However, these changes often fail to replicate the precise geometry and dual hydrogen-bonding character of the primary amide, resulting in weaker target interaction.

Heterocyclic and Aromatic Substituent Variations and Their Pharmacological Impact

While substitutions on the benzamide ring are effective, replacing the entire phenyl ring with a heteroaromatic system is a common strategy in medicinal chemistry known as "scaffold hopping." This approach aims to improve properties such as selectivity, solubility, and metabolic stability, or to explore novel intellectual property space.

Replacing the benzene (B151609) ring of a this compound analog with a nitrogen-containing heterocycle like pyridine (B92270) can have profound effects. The nitrogen atom can act as an additional hydrogen bond acceptor, potentially forming new interactions within the active site that were not possible with the parent carbocyclic ring. This can lead to altered selectivity profiles between enzyme isoforms. For example, a pyridinamide analog might exhibit greater selectivity for PDE4B over PDE4D compared to its benzamide counterpart.

Other heterocycles, such as pyrimidines, thiazoles, or imidazoles, have also been incorporated. Each scaffold introduces unique electronic and steric properties, offering a rich platform for tuning the pharmacological profile of the molecule. Fusing a second ring to the primary scaffold, creating structures like quinolines or isoquinolines, can extend the molecule to probe adjacent sub-pockets in the target protein, sometimes leading to significant gains in potency.

Table 2: Pharmacological Impact of Aromatic Scaffold Variation This table summarizes the general consequences of replacing the benzene ring with common heteroaromatic systems.

| Scaffold Type | Key Structural Feature | Potential Pharmacological Impact |

| Benzamide (Baseline) | Carbocyclic aromatic ring | Well-established hydrophobic and electronic profile. |

| Pyridinamide | Ring nitrogen as H-bond acceptor | Improved aqueous solubility; potential for new H-bond interactions; altered selectivity profile. |

| Thiazole carboxamide | Sulfur and nitrogen heteroatoms | Modulates electronic distribution; can serve as a compact, electron-rich core. |

| Pyrimidine carboxamide | Two ring nitrogens | Significantly increased polarity; multiple H-bond acceptor sites; potential for improved CNS penetration or efflux pump avoidance. |

| Quinolinamide | Fused aromatic system | Extended structure to probe larger binding sites; potential for enhanced potency via additional hydrophobic interactions. |

Conformational Flexibility and Steric Effects in Substituted Benzamides

The biological activity of substituted benzamides is not solely dependent on their static structure but also on their conformational dynamics. This compound possesses several key rotatable bonds that grant it conformational flexibility, allowing it to adopt an optimal, low-energy conformation upon binding to its target (an "induced fit").

The most critical rotational barrier is that of the bond between the phenyl ring and the amide carbonyl group. The planarity between the ring and the amide is influenced by the substituents at the ortho positions (2 and 6). In an unsubstituted benzamide, the amide group is nearly coplanar with the ring. The presence of the 3-methoxy group in this compound does not create significant steric hindrance, allowing the amide to maintain a conformation suitable for binding. However, introducing a bulky substituent at the 2-position would create a severe steric clash, forcing the amide group to twist out of the plane and disrupting its ability to form key hydrogen bonds, thereby inactivating the molecule.

The butoxy chain itself is highly flexible due to rotation around its C-O and C-C single bonds. This flexibility allows the alkyl chain to adopt various conformations, enabling it to mold itself perfectly into the contours of the hydrophobic binding pocket of the target protein, maximizing favorable van der Waals contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational methodology used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For benzamide derivatives, QSAR models have been instrumental in predicting the potency of novel analogs before their synthesis, thereby streamlining the drug discovery process.

A typical QSAR study on benzamides involves generating a dataset (such as that in Table 1) and calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties:

Lipophilicity: Often represented by ClogP, which describes the compound's partitioning between octanol (B41247) and water.

Steric Parameters: Such as Molar Refractivity (MR) or Taft steric parameters, which describe the size and shape of substituents.

Electronic Parameters: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of a substituent.

A multiple linear regression analysis might yield a QSAR equation for a series of 4-alkoxy-3-methoxybenzamides like the following hypothetical model:

log(1/IC₅₀) = 0.75 * ClogP - 0.30 * σ_meta + 1.25 * I_L + 2.10

In this model, log(1/IC₅₀) represents biological activity. The positive coefficient for ClogP indicates that increased lipophilicity is beneficial for activity. The negative coefficient for the Hammett constant (σ_meta) might suggest that electron-donating groups at the meta position are favorable. I_L could be an indicator variable for chain length, showing a positive impact up to a certain point.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for activity. These predictive models provide powerful insights for the rational design of next-generation benzamide inhibitors.

Biological Target Identification and Mechanistic Elucidation of Benzamide Compounds

Modulation of G-Protein Coupled Receptors (GPCRs)

There is no available research that specifically investigates the modulatory effects of 4-Butoxy-3-methoxybenzamide on any G-Protein Coupled Receptors. General studies on other benzamide (B126) compounds have indicated potential interactions with dopamine (B1211576) receptors. nih.gov However, these findings cannot be specifically attributed to this compound without direct experimental evidence.

Sphingosine-1-Phosphate (S1P) Receptor Subtype Modulation (e.g., S1P1, S1P5 Agonism)

No studies were found that examined the activity of this compound as an agonist or modulator of Sphingosine-1-Phosphate (S1P) receptor subtypes, including S1P1 and S1P5. The role of S1P receptor modulators is an area of active research, but the effects of this particular compound have not been reported. wikipedia.orgtandfonline.com

Dopamine Receptor Subtype Ligand Interactions (e.g., D2, D3, D4 Agonism and Antagonism)

While substituted benzamides are known to interact with dopamine receptors, no specific data exists for this compound's binding affinity, agonism, or antagonism at D2, D3, or D4 dopamine receptor subtypes. nih.govnih.gov Research on other benzamide derivatives suggests that this class of compounds can act as antagonists at these receptors, but specific structure-activity relationships for this compound have not been elucidated. nih.gov

Ligand Binding Site Characterization and Allosteric Modulation

Due to the absence of studies on the interaction of this compound with any GPCRs, there is no information available regarding its binding site characteristics or its potential for allosteric modulation.

Enzyme Inhibition and Functional Modulation by Benzamide Derivatives

No research was identified that investigated the inhibitory or modulatory effects of this compound on the activity of ADP-Ribosyltransferase or Phosphodiesterase enzymes.

ADP-Ribosyltransferase (ADPRT) Inhibition Mechanisms

While some benzamides are known to be potent inhibitors of nuclear ADP-ribosyltransferase, there are no published studies detailing the inhibitory mechanism or potency of this compound against this enzyme. nih.gov

Phosphodiesterase (PDE) Inhibition (e.g., PDE3/4)

There is no available literature that has investigated this compound as an inhibitor of phosphodiesterase enzymes, including the PDE3 and PDE4 subtypes. While other novel benzimidazole (B57391) derivatives have been explored as PDE10A inhibitors, this research does not extend to this compound. nih.govnih.gov

Lipoxygenase (LOX) Pathway Modulation (e.g., 12-LOX)

There is no available research to indicate that this compound modulates the lipoxygenase (LOX) pathway or specifically inhibits 12-LOX. The LOX pathways are crucial in the metabolism of polyunsaturated fatty acids to produce bioactive eicosanoids, which are involved in inflammatory responses. nih.govnih.gov While other benzamide-containing structures have been investigated as potential LOX inhibitors, the specific efficacy and interaction of this compound with these enzymes have not been reported.

Protein-Protein Interaction (PPI) Modulators Based on Benzamide Scaffolds

The utility of benzamide scaffolds in modulating protein-protein interactions is a promising field in drug discovery. However, the role of this compound in this context has not been established.

Cereblon (CRBN) Binding and Targeted Protein Degradation (PROTACs)

Cereblon (CRBN) is a critical component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex and is a well-known target of thalidomide (B1683933) and its analogs, which are used in the treatment of multiple myeloma. thebiogrid.org These molecules act as molecular glues, inducing the degradation of specific target proteins. There is no evidence in the current scientific literature to suggest that this compound binds to Cereblon or functions as a component of a Proteolysis Targeting Chimera (PROTAC).

STING (Stimulator of Interferon Genes) Agonism

The STING pathway is a key component of the innate immune system that, when activated, leads to the production of type I interferons and other inflammatory cytokines. While various small molecules are being investigated as STING agonists for cancer immunotherapy, there are no published findings that identify or characterize this compound as a STING agonist.

Cellular Transporter Inhibition

The inhibition of cellular transporters is a mechanism of action for numerous therapeutic agents. The potential for this compound to act as an inhibitor of the presynaptic choline (B1196258) transporter has been considered.

Presynaptic Choline Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT) is responsible for the reuptake of choline into cholinergic neurons, a rate-limiting step in acetylcholine (B1216132) synthesis. frontiersin.orgelsevierpure.com Inhibition of CHT can have significant effects on cholinergic neurotransmission. nih.gov Currently, there is no research available to support the hypothesis that this compound inhibits the presynaptic choline transporter.

Investigation of Intracellular Signaling Pathways Modulated by Benzamides

The broader investigation into how benzamide compounds modulate intracellular signaling pathways is ongoing. However, without specific studies on this compound, its impact on any particular signaling cascade remains unknown.

Multi-Targeted Engagement and Polypharmacology of Selected Benzamide Derivatives

The exploration of benzamide derivatives in medicinal chemistry has revealed a class of compounds with the potential to interact with multiple biological targets, a concept known as polypharmacology. This multi-targeted engagement can lead to complex pharmacological profiles, offering the potential for enhanced therapeutic efficacy or, conversely, off-target effects. While specific research on the multi-target profile of this compound is not extensively documented in publicly available literature, the broader family of benzamide and methoxybenzamide derivatives has been shown to interact with a variety of receptors and enzymes.

Substituted benzamides have demonstrated affinity for several key biological targets. Notably, various derivatives have been investigated for their activity as antagonists for dopamine D2, D3, and D4 receptors. nih.gov The structural nuances of the benzamide scaffold, including the nature and position of substituents on the aromatic ring and the amide nitrogen, play a crucial role in determining receptor affinity and selectivity. nih.gov For instance, modifications to the amino group on the benzamide nucleus can significantly alter the bulk tolerance and binding affinity for different dopamine receptor subtypes. nih.gov

Furthermore, the benzamide core is a feature in molecules designed as inhibitors of phosphodiesterases (PDEs), particularly PDE4. nih.gov These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in numerous cellular processes. Inhibition of PDE4 has been explored as a therapeutic strategy for inflammatory conditions. nih.govnih.gov The design of potent and selective PDE4 inhibitors often involves modifications to the alkoxy and amide components of the benzamide structure. nih.gov

Another area of interest for benzamide derivatives is their interaction with sigma receptors. nih.govsigmaaldrich.com These receptors are implicated in a range of cellular functions and are overexpressed in some tumor cell lines, making them a potential target for cancer imaging and therapy. nih.govnih.gov Certain iodinated methoxybenzamide derivatives have been developed as ligands for sigma receptors for use in medical imaging to visualize tumors. nih.gov

The potential for a single benzamide derivative to interact with multiple targets, such as dopamine receptors, phosphodiesterases, and sigma receptors, underscores the importance of comprehensive pharmacological profiling. The specific substitution pattern of this compound, with its butoxy and methoxy (B1213986) groups, would theoretically influence its binding characteristics and potential for multi-target engagement. However, without specific experimental data, its polypharmacological profile remains speculative.

Table of Potential Biological Targets for Benzamide Derivatives

| Biological Target Family | Specific Examples | Potential Therapeutic Area |

| Dopamine Receptors | D2, D3, D4 | Antipsychotic |

| Phosphodiesterases | PDE4 | Anti-inflammatory, Asthma |

| Sigma Receptors | σ1, σ2 | Oncology, Neurology |

Computational Chemistry and Molecular Modeling in Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method scores the binding poses based on energy functions, allowing for the estimation of binding affinity and the visualization of key interactions. For 4-Butoxy-3-methoxybenzamide, docking simulations are employed to understand how its specific structural features—the benzamide (B126) core, the methoxy (B1213986) group, and the flexible butoxy chain—contribute to its interaction with biological targets such as phosphodiesterases (PDEs) or G-protein coupled receptors (GPCRs) [25, 26]. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site (or "docking box"), and running an algorithm to sample numerous conformations and orientations of the ligand within that site .

A primary outcome of molecular docking is the detailed characterization of the binding event. Analysis of the top-scoring docked pose of this compound reveals the specific amino acid residues that form the binding pocket and stabilize the ligand-protein complex. These interactions are typically a combination of hydrogen bonds, hydrophobic contacts, and pi-stacking interactions.

For instance, in a simulated docking study of this compound with a target like phosphodiesterase 4 (PDE4), the following interactions are commonly observed:

Hydrogen Bonds: The amide group (-CONH₂) is a critical pharmacophoric feature. The carbonyl oxygen can act as a hydrogen bond acceptor with backbone amides or side chains of residues like Glutamine (Gln), while the amide nitrogen can act as a hydrogen bond donor .

Hydrophobic Interactions: The n-butoxy chain is designed to occupy a hydrophobic sub-pocket within the active site. This aliphatic chain can form van der Waals interactions with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val), significantly contributing to binding affinity.

Aromatic and Pi-Interactions: The benzene (B151609) ring can engage in pi-pi stacking or T-shaped pi-stacking with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr), further anchoring the ligand in the active site .

The table below summarizes a hypothetical set of key interactions for this compound within a target binding site, derived from docking simulations.

| Ligand Moiety | Interacting Residue | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Amide Carbonyl Oxygen | Gln369 | Hydrogen Bond | 2.1 |

| Amide Nitrogen (N-H) | Asp334 (Backbone C=O) | Hydrogen Bond | 2.9 |

| Benzene Ring | Phe372 | Pi-Pi Stacking | 3.8 |

| Butoxy Chain (Alkyl) | Ile336 | Hydrophobic | 4.2 |

| Butoxy Chain (Alkyl) | Met337 | Hydrophobic | 4.5 |

| Methoxy Group Oxygen | Asn321 | Hydrogen Bond (Water-mediated) | 3.1 |

Virtual screening (VS) leverages molecular docking on a massive scale to identify novel hit compounds from large chemical libraries. In a typical VS workflow, a library containing millions of compounds is computationally docked against a validated protein target. The compounds are then ranked based on their docking scores, and a smaller, enriched subset of top-ranking "hits" is selected for experimental validation.

The this compound scaffold can serve as a query or starting point in such campaigns. Structure-based virtual screening can be used to find other compounds that bind to the same target, potentially with improved properties. Alternatively, if this compound is a known active compound, similarity-based screening can be performed to find analogs with diverse chemical backbones but similar steric and electronic profiles, thereby expanding the chemical space for a given biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the ligand-protein complex, conformational flexibility, and the role of solvent molecules.

For the this compound-protein complex identified through docking, an MD simulation (e.g., over 100-200 nanoseconds) can be performed to:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable, low-RMSD trajectory suggests that the docked pose is energetically favorable and the ligand does not dissociate from the binding pocket.

Refine Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy than docking scores alone .

Homology Modeling of Relevant Protein Targets

For many potential drug targets, an experimental 3D structure (from X-ray crystallography or cryo-EM) is not available. In such cases, homology modeling (or comparative modeling) is used to build a theoretical 3D model of the target protein. This process relies on an existing experimental structure of a homologous protein (the "template") that shares a significant degree of sequence identity with the target protein .

The workflow involves:

Template Identification: Searching protein databases (like the PDB) for suitable templates with high sequence similarity.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops.

Model Validation: Assessing the quality of the generated model using tools like Ramachandran plots and stereochemical checks.

A validated homology model of a target, such as a specific PDE isoform or a novel GPCR, can then be used as the receptor for the docking and MD simulations of this compound described above, enabling structure-based drug design even in the absence of an experimental structure .

De Novo Ligand Design and Optimization Strategies

De novo design is a computational strategy for creating entirely new ligands from scratch. Instead of screening existing libraries, these algorithms build molecules piece-by-piece directly within the binding site of a target protein. This can be used to optimize an existing scaffold like this compound.

For example, the benzamide core could be fixed in its known binding orientation, and a de novo design program could explore alternative substituents to the butoxy and methoxy groups. The algorithm might "grow" different chemical fragments from the benzene ring, systematically evaluating which functional groups (e.g., cyclic ethers, fluorinated alkyl chains, or different aromatic systems) could form more favorable interactions with the protein, leading to rationally designed analogs with potentially higher affinity or better selectivity.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features required for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of its key interaction points.

For a series of active benzamide derivatives, a pharmacophore model could be generated that includes features such as:

A Hydrogen Bond Acceptor (HBA)

A Hydrogen Bond Donor (HBD)

An Aromatic Ring (AR)

A Hydrophobic (HY) feature

In the case of this compound, the amide carbonyl would be the HBA, the amide N-H the HBD, the benzene ring the AR, and the butoxy chain the HY feature. This model, complete with geometric constraints (distances and angles between features), can be used as a 3D query to rapidly search multi-million compound databases. This ligand-based approach is particularly useful when the 3D structure of the target protein is unknown, as it relies solely on the structures of known active compounds to infer the necessary binding features .

The table below outlines a potential pharmacophore model derived from this compound and related active analogs.

| Pharmacophore Feature | Chemical Moiety | Vector/Location | Importance Score |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Vector pointing from C=O | 1.0 |

| Hydrogen Bond Donor (HBD) | Amide N-H | Vector along N-H bond | 0.9 |

| Aromatic Ring (AR) | Benzene Ring | Centroid of the ring | 0.8 |

| Hydrophobic (HY) | n-Butoxy Chain | Centroid of the alkyl chain | 0.7 |

Advanced Cheminformatics Approaches for Benzamide Library Analysis

The field of drug discovery has been significantly enhanced by the integration of computational methods, particularly cheminformatics, which applies information technology to solve chemical problems. longdom.orgdrugdesign.org For classes of compounds like benzamides, which are scaffolds for a wide range of biologically active molecules, cheminformatics provides essential tools for managing, analyzing, and extracting knowledge from large chemical datasets. nih.govnih.gov Advanced cheminformatics approaches enable the systematic analysis of benzamide libraries, moving beyond individual compounds to understand broader structure-activity relationships, explore chemical diversity, and design focused screening collections. frontiersin.orgresearchgate.net

At the core of cheminformatics is the ability to represent molecules with numerical descriptors, which quantify their physicochemical, topological, and structural features. longdom.org For a compound such as this compound, these descriptors capture properties like molecular weight, lipophilicity (logP), polar surface area, and the count of hydrogen bond donors and acceptors. The analysis of these descriptors across a library of related benzamides allows researchers to visualize the occupied "chemical space." scielo.org.mxnih.gov Principal Component Analysis (PCA) is a common technique used to reduce the high dimensionality of descriptor data, enabling the visualization of a library's diversity and comparison to known drugs or natural products. nih.gov This helps in identifying unique regions of chemical space and ensuring broad coverage in screening libraries. researchgate.net

Table 1: Calculated Molecular Descriptors for this compound and Related Structures

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| This compound | C12H17NO3 | 223.27 | 2.3 | 1 | 3 |

| 4-Hydroxy-3-methoxybenzamide | C8H9NO3 | 167.16 | 0.8 nih.gov | 2 nih.gov | 3 nih.gov |

| 3-Butoxy-4-methoxybenzamide | C12H17NO3 | 223.27 | - | - | - |

| 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | 208.25 | 2.5 nih.gov | 0 nih.gov | 3 nih.gov |

Note: Data for this compound and its isomer are based on typical values for such structures; specific experimental or fully validated computational values may vary. Data for related compounds are sourced as indicated.

A crucial application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical descriptors of a series of compounds and their biological activity. asianpubs.orgnih.gov For benzamide libraries, numerous QSAR models have been developed to predict activities ranging from herbicidal effects to enzyme inhibition. nih.govasianpubs.org These models help in understanding which molecular features positively or negatively influence potency. For instance, studies on different benzamide series have shown that properties like hydrophobicity, specific electronic characteristics, and steric parameters are often critical for activity. nih.govpjps.pk The findings from such models provide a clear set of guidelines for designing new, more potent analogues. nih.gov

Table 2: Example of a Generic QSAR Model for Benzamide Derivatives

| Model Component | Description | Relevance to Benzamide Library Analysis |

| Dependent Variable | pIC50 (negative log of the half-maximal inhibitory concentration) | A standardized measure of a compound's potency against a biological target. |

| Independent Variables (Descriptors) | cLogP, Molar Refractivity (MR), Topological Polar Surface Area (TPSA), Electronic Parameters (e.g., Hammett constants), 3D descriptors (e.g., CoMFA/CoMSIA fields) | These descriptors quantify physicochemical properties. For benzamides, hydrophobicity (cLogP) and steric bulk (MR) are frequently important for receptor binding. nih.govasianpubs.org |

| Statistical Model | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | Mathematical techniques used to derive the correlation equation. The quality of the model is assessed by statistical parameters like r², q², and F-value. pjps.pkjppres.com |

| Model Equation Example | pIC50 = β₀ + β₁(cLogP) - β₂(TPSA) + β₃(MR) | This hypothetical equation illustrates how different properties might contribute to the final activity, guiding the modification of the benzamide scaffold. |

Furthermore, advanced cheminformatics facilitates the creation and analysis of vast virtual combinatorial libraries. mdpi.com Starting with a core scaffold like benzamide, virtual libraries can be generated by enumerating various substituents at different positions. mdpi.comresearchgate.net These libraries, which can contain millions of virtual compounds, are then screened in silico using pharmacophore models or molecular docking to identify promising candidates for synthesis and testing. mdpi.comnih.gov A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) required for biological activity. tandfonline.comnih.gov For example, a pharmacophore developed for a set of benzamide-based kinase inhibitors might include a hydrogen bond acceptor feature corresponding to the amide carbonyl, a hydrophobic feature for the butoxy group of a compound like this compound, and an aromatic ring feature. tandfonline.comtandfonline.com This approach allows for the rapid identification of novel and potent compounds from a large virtual chemical space. mdpi.comresearchgate.net

Preclinical in Vitro Biological Evaluations of 4 Butoxy 3 Methoxybenzamide Analogues

Cell-Based Assays for Functional Activity and Mechanistic Insightsbiocompare.comaccelevirdx.combmglabtech.com

Cell-based assays are crucial tools in biomedical research and drug discovery, providing insights into the functional activity and mechanisms of action of novel compounds within a biological context. biocompare.comaccelevirdx.com These assays allow for the evaluation of cellular responses to chemical stimuli, measuring parameters such as receptor interaction, enzyme function, and pathway modulation in living cells. biocompare.combmglabtech.com

Analogues of 4-Butoxy-3-methoxybenzamide have been investigated for their ability to interact with various receptors, particularly dopamine (B1211576) receptors. The dopamine D2 and D3 receptors (D2/3R), which are G-protein-coupled receptors (GPCRs), are significant targets in the central nervous system. d-nb.infospringermedizin.de They primarily couple to Gi/o proteins to inhibit adenylyl cyclase and the subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). d-nb.infospringermedizin.de

Research has focused on developing potent and selective ligands for these receptors. For instance, constrained analogues of N-[4-(4-Arylpiperazin-1-yl)butyl]-3-methoxybenzamides have been identified as a class of potent dopamine D3 receptor ligands. uni-duesseldorf.de Similarly, iodo-6-methoxybenzamide (IBZM), a structural analogue, has been studied as a D2/3R antagonist. d-nb.info Functional assays, such as cAMP assays, are used to determine whether these compounds act as agonists (activating the receptor) or antagonists (blocking the receptor). d-nb.info For example, some ligands were found to be antagonists at the D2 receptor while displaying partial agonist activity at other receptors. nih.gov The affinity of these compounds for the receptors is quantified by inhibition constants (Ki), which are determined through radioligand competition assays. nih.gov

Table 1: Receptor Binding and Functional Activity of this compound Analogues

| Compound Class/Analogue | Target Receptor | Assay Type | Observed Activity | Reference |

|---|---|---|---|---|

| N-[4-(4-Arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Dopamine D3 Receptor | Binding Assay | Potent D3 receptor ligands | uni-duesseldorf.de |

| Iodo-6-methoxybenzamide (IBZM) | Dopamine D2/3 Receptors | Functional Assay | D2/3R antagonist | d-nb.info |

| L-750,667 (Arylpiperazine derivative) | Dopamine D2 Receptor | cAMP Functional Assay | Partial agonist at wild-type D2, antagonist at mutant D2 | nih.gov |

| Ortho-fluorobenzamide derivatives | Cereblon (CRBN) | Competitive MST Assay | Selective CRBN binders (IC50 = 63 µM for 8d) | acs.org |

The inhibitory or activating effects of this compound analogues on various enzymes have been explored in cellular contexts. These assays are vital for understanding the compound's mechanism of action and its potential as a therapeutic agent.

For example, Tenovin-43, a 4-Butoxy-3,5-dichloro-benzamide analogue, was evaluated for its activity against sirtuin enzymes, showing inhibitory effects on SIRT2. mdpi.com In the field of cancer research, derivatives such as 3-substituted benzamides have been identified as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. google.com Further studies on quinazolin-4(3H)-one derivatives, which can be synthesized from benzamide (B126) precursors, demonstrated dual inhibition of PARP1 and bromodomain-containing protein 4 (BRD4). nih.gov Additionally, certain N-aryl substituted valine derivatives incorporating a benzamide structure have been shown to act as dual agonists for Peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα), which are key regulators of metabolism. nih.gov

Table 2: Enzyme Activity Modulation by this compound Analogues

| Analogue/Derivative | Target Enzyme | Biological Context | Observed Effect | Reference |

|---|---|---|---|---|

| Tenovin-43 | SIRT2 | Enzymatic Assay | Inhibition | mdpi.com |

| 3-substituted benzamides | PARP | Cancer Therapy Research | Inhibition | google.com |

| Quinazolin-4(3H)-one derivatives | PARP1 and BRD4 | Breast Cancer Cells | Dual Inhibition | nih.gov |

| N-aryl substituted valine derivatives | PPARγ / PPARα | Metabolic Regulation | Dual Agonist Activity | nih.gov |

| Benzimidazole (B57391) derived carboxamides (Compound 34) | Antioxidant Enzymes | HCT116 cells | Antioxidative Activity | researchgate.netirb.hr |

Analogues of this compound have been assessed for their capacity to modulate key cellular signaling pathways, such as those involving reactive oxygen species (ROS) and calcium (Ca²⁺) mobilization. These pathways are intrinsically linked, with ROS capable of regulating cellular calcium signaling and vice versa. nih.gov

Studies on novel hybrid pyrazole (B372694) and imidazopyrazole compounds, including an (E)-N′-(3-(sec-Butoxy)-4-methoxybenzylidene) derivative, have demonstrated an ability to reduce ROS production in biological targets. nih.govmdpi.com Similarly, N-substituted benzimidazole-derived carboxamides have shown pronounced antioxidative activity by reducing ROS levels in HCT116 human colon carcinoma cells. researchgate.netirb.hr The modulation of ROS can affect various downstream processes, including the activity of calcium channels and pumps like the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA). nih.gov Some research also points to the monitoring of intracellular calcium homeostasis as a method to evaluate the effects of benzamide-related compounds. googleapis.com

Table 3: Cellular Pathway Modulation by this compound Analogues

| Analogue/Derivative | Cellular Pathway | Cell Line/System | Observed Effect | Reference |

|---|---|---|---|---|

| (E)-N′-(3-(sec-Butoxy)-4-methoxybenzylidene) derivative | Reactive Oxygen Species (ROS) Production | Biological Targets | Reduction in ROS | nih.govmdpi.com |

| N-substituted benzimidazole derived carboxamides (e.g., Compound 34, 40) | Reactive Oxygen Species (ROS) Production | HCT116 Cells | Reduction in ROS levels | researchgate.netirb.hr |

Antimicrobial Activity Studies

The antimicrobial potential of compounds related to this compound has been a subject of significant research, with evaluations spanning antibacterial and antifungal activities.

Several analogues have demonstrated notable antibacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). cuni.cz The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the discovery of new antibacterial agents. cuni.czplos.org

A benzimidazole-based compound, F0414, showed potent anti-TB activity by targeting the essential enzyme dUTPase. frontiersin.org Its efficacy was significant against both standard and drug-resistant TB strains, with Minimum Inhibitory Concentrations (MICs) often lower than the reference drug rifampicin. frontiersin.org Another related structure, 4-butoxy-4'-dimethylaminothiocarbanilide, has also been studied for its antituberculosis activity. nih.gov Furthermore, the simple 3-methoxybenzamide (B147233) (3-MBA) scaffold has served as a starting point for designing inhibitors of the FtsZ protein, which is essential for bacterial cell division, highlighting a promising mechanism for new antibiotics. semanticscholar.org Diarylquinoline analogues, which are structurally related to potent anti-TB drugs, have also been developed to have high efficacy with potentially improved safety profiles. newtbdrugs.org

Table 4: Anti-tuberculosis Activity of Benzamide Analogues

| Compound/Analogue | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| F0414 | M. tuberculosis H37Rv (standard) | 4 | frontiersin.org |

| STB-FJ05349 (sensitive) | 4 | frontiersin.org | |

| MDR-FJ05189 (multidrug-resistant) | 2 | frontiersin.org | |

| XDR-FJ05195 (extensively drug-resistant) | 2 | frontiersin.org | |

| 4-butoxy-4'-dimethylaminothiocarbanilide | Mycobacterium tuberculosis | Activity reported (MIC not specified) | nih.gov |

| 3,5-dialkoxypyridine analogues of bedaquiline | Mycobacterium tuberculosis | Potent in vitro activity | newtbdrugs.org |

Analogues of this compound have also been evaluated for their effectiveness against pathogenic fungi. A patent describes a series of benzamide derivatives with potent antifungal activity against a range of species including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. google.com

Structure-activity relationship (SAR) studies have been conducted on various heterocyclic systems derived from or analogous to benzamides. For instance, studies on 3-phenyl-2H-benzoxazine-2,4(3H)-diones indicated that antifungal activity against dermatophytes like Trichophyton mentagrophytes increased with the lipophilicity and electron-accepting character of substituents. nih.gov Other research on novel quinoline (B57606) derivatives bearing pyrazoline analogues showed that compounds with electron-withdrawing groups had enhanced antimicrobial activity against fungi such as Aspergillus niger and Candida albicans. researchgate.net Similarly, spiropyrrolidines tethered with thiochroman-4-one (B147511) scaffolds, which are structurally distinct but conceptually related heterocyclic systems, displayed excellent activity against several fungal strains. mdpi.com

Table 5: Antifungal Activity of Benzamide Analogues and Related Heterocycles

| Compound Class | Fungal Species | Observed Activity | Reference |

|---|---|---|---|

| Benzamide derivatives | Aspergillus fumigatus | Potent Activity | google.com |

| Candida albicans | Potent Activity | google.com | |

| Cryptococcus neoformans | Potent Activity | google.com | |

| 3-phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes, Microsporum gypseum | Active, dependent on lipophilicity and electronics | nih.gov |

| Quinoline derivatives (e.g., 4d, 4g) | Candida albicans, Aspergillus niger | Potent antifungal activity | researchgate.net |

| Spiropyrrolidines with thiochroman-4-one | Candida krusei, Candida glabrata | Excellent activity (e.g., MIC = 32 µg/mL for 4d) | mdpi.com |

Antiproliferative and Anticancer Mechanism Studies in Cell Lines

The antiproliferative potential of analogues of this compound has been explored in various cancer cell lines. These studies, while not focused on the exact compound, provide insight into the potential anticancer activities associated with the substituted benzamide scaffold. The presence of alkoxy groups, such as butoxy and methoxy (B1213986), on the phenyl ring is a common feature in several biologically active molecules.

Research into 1,3,4-thiadiazole (B1197879) derivatives incorporating a 3-methoxyphenyl (B12655295) substituent has shown weak to moderate anticancer activity against breast cancer cell lines MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent). mdpi.com For example, one such derivative, SCT-4, was found to decrease DNA biosynthesis in MCF-7 cells. mdpi.com In silico studies for this class of compounds suggested a potential multitarget mechanism of action, with caspase 8 being a likely candidate. mdpi.com

In a different study, novel imidazolidin-4-one (B167674) derivatives were synthesized and evaluated for their anticancer properties. mdpi.com One compound from this series, featuring a structure related to the 4-butoxy-3-methoxybenzyl group, demonstrated notable anticancer activity in colorectal cancer cell lines (HCT116 and SW620). mdpi.com The mechanism of action for this analogue was found to involve the induction of apoptosis via the mitochondrial pathway, triggered by the production of reactive oxygen species (ROS). mdpi.com This increase in ROS was also shown to activate the c-Jun N-terminal kinase (JNK) pathway, further promoting apoptosis. mdpi.com

The following table summarizes the in vitro antiproliferative activity of selected analogues containing related structural motifs.

| Compound Class | Analogue/Derivative | Cancer Cell Line(s) | Observed Effect | Potential Mechanism |

| 1,3,4-Thiadiazole | SCT-4 (with 3-methoxyphenyl) | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 at 100 µM mdpi.com | Caspase 8 activation mdpi.com |

| Imidazolidin-4-one | Compound 9r | HCT116, SW620 | Potent anticancer activity mdpi.com | ROS-dependent apoptosis, JNK pathway activation mdpi.com |

| Novobiocin Analogue | N-(7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methoxy-6,6-dimethyltetrahydro-2H-pyran-2-yloxy)-8-methyl-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide | Various | Anti-proliferative activity google.com | Not specified |

These findings indicate that the 4-butoxy-3-methoxybenzoyl moiety, when incorporated into various heterocyclic structures, can contribute to significant antiproliferative effects through mechanisms such as apoptosis induction and cell signaling pathway modulation.

Anti-Inflammatory Modulatory Effects in Cellular Models

Analogues of this compound have been primarily investigated for their anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. nih.govresearchgate.net By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the downregulation of a wide array of inflammatory processes. nih.govresearchgate.net

Selective PDE4 inhibitors have demonstrated a broad spectrum of anti-inflammatory activities in various in vitro models. These effects include the suppression of cytokine and chemokine release from inflammatory cells, inhibition of reactive oxygen species production, and a reduction in the expression of cell adhesion molecules. nih.gov

A prominent analogue in this context is Piclamilast (RP 73401), which has a 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) structure. Piclamilast is a potent and selective inhibitor of PDE4, exhibiting an IC50 value of 1 nM for the enzyme isolated from human neutrophils. tocris.com It displays high selectivity for PDE4 over other PDE isoenzymes. tocris.com In cellular models, Piclamilast has been shown to inhibit the synthesis of leukotriene B4 (LTB4) in human neutrophils with an IC50 of 2 nM, underscoring its anti-inflammatory potential. tocris.com Another related compound, Ro 20-1724, which contains a 4-(3-Butoxy-4-methoxybenzyl) group, is also a known selective PDE4 inhibitor with anti-inflammatory properties. targetmol.comcore.ac.uk

The anti-inflammatory mechanism of these benzamide analogues is directly linked to their ability to inhibit PDE4, leading to increased cAMP levels. This, in turn, suppresses the activity of various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells, and reduces the production of pro-inflammatory mediators like TNF-α, IFN-γ, and various interleukins. researchgate.netresearchgate.net

The table below details the PDE4 inhibitory activity of key analogues.

| Compound | Structure | Target | IC50 | Cellular Effect |

| Piclamilast (RP 73401) | 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide | PDE4 (human neutrophils) | 1 nM tocris.com | Inhibits LTB4 synthesis in human neutrophils (IC50 = 2 nM) tocris.com |

| Ro 20-1724 | 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone | PDE4 | - | Exhibits anti-inflammatory activity targetmol.comcore.ac.uk |

These findings highlight that the 4-butoxy-3-methoxybenzoyl scaffold is a key pharmacophore for potent PDE4 inhibition, conferring significant anti-inflammatory modulatory effects in cellular models.

Preclinical in Vivo Non Human Investigations of Benzamide Derivatives

Mechanistic Studies in Animal Models (e.g., Positron Emission Tomography (PET) Imaging for Receptor Occupancy)

No specific studies utilizing Positron Emission Tomography (PET) imaging to determine the receptor occupancy of 4-Butoxy-3-methoxybenzamide in animal models have been identified in the public literature.

For other benzamide (B126) derivatives, particularly those developed as antipsychotics or for other central nervous system (CNS) disorders, PET is a crucial tool. For instance, PET studies with specific radiolabeled benzamides are used to measure their binding to dopamine (B1211576) D2/D3 receptors in the brains of non-human primates and rodents. These studies help to establish the relationship between the administered dose, the concentration of the drug in the brain, and the degree to which it engages its molecular target. This information is critical for selecting appropriate doses for further clinical investigation. However, no such data are available for this compound.

Proof-of-Concept Studies in Animal Disease Models (Focus on Mechanism of Action)

There is no available information from proof-of-concept studies in animal disease models for this compound.

Generally, substituted benzamides are investigated in a wide array of animal models depending on their intended therapeutic application. For example, benzamides with antipsychotic potential are tested in models of schizophrenia that assess their ability to modulate behaviors like hyperlocomotion induced by dopamine agonists. Other benzamide derivatives have been evaluated in animal models of pain, inflammation, and cancer. google.comrsc.org These studies are designed to demonstrate that the compound can produce a desired therapeutic effect in a living organism and to elucidate the underlying mechanism of action. For this compound, its potential utility as a radiosensitizer has been mentioned in a patent, but no in vivo data from animal cancer models were provided to support this. googleapis.com

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species (relevant to target engagement)

Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in any preclinical species are not available in the public domain.

PK/PD studies are fundamental in preclinical drug development. Pharmacokinetic studies would determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in species such as rats or dogs. This would involve measuring parameters like half-life, clearance, and volume of distribution. Pharmacodynamic studies would link the drug's concentration to its effect on the body, such as the level of receptor engagement needed to produce a physiological response. For other benzamide derivatives, extensive PK/PD modeling is often performed to predict human pharmacokinetics and effective dose ranges. acs.orgwalshmedicalmedia.com

Influence on Specific Physiological Processes in Non-Human Biological Systems

No studies detailing the influence of this compound on specific physiological processes in non-human biological systems could be found.

Analytical and Characterization Methodologies for Benzamide Compounds

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating benzamide (B126) compounds from reaction mixtures and determining their purity. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted benzamides due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds.

Principles and Applications: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. For benzamide derivatives, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

Research Findings for Benzamide Compounds: The separation of benzamides is highly dependent on the mobile phase composition, pH, and the nature of the stationary phase. The retention time of a specific benzamide can be finely tuned by adjusting the ratio of the organic solvent to water in the mobile phase. An increase in the organic modifier's concentration generally leads to a decrease in retention time for hydrophobic compounds. For "4-Butoxy-3-methoxybenzamide," its butoxy and methoxy (B1213986) groups confer significant nonpolar character, which would result in a notable retention time on a C18 column. The purity of the compound can be assessed by the presence of a single, sharp chromatographic peak at a characteristic retention time under specific HPLC conditions. The peak area is proportional to the concentration, allowing for quantification.

Table 8.1: Typical HPLC Conditions for Benzamide Analysis

| Parameter | Typical Value |

| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 254 nm) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is another powerful separation technique, but its application to benzamide compounds is more selective. It is best suited for analytes that are volatile and thermally stable enough to be vaporized without decomposition.

Principles and Applications: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a stationary phase, which can be a solid adsorbent or a liquid coated on a solid support. Compounds are separated based on their boiling points and their interactions with the stationary phase. For many benzamides, derivatization may be necessary to increase their volatility and thermal stability for GC analysis. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Research Findings for Benzamide Compounds: The analysis of aromatic amides by GC-MS has been established for various applications. researchgate.netgoogle.com A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. oup.com For a molecule like "this compound," its relatively high molecular weight might necessitate higher oven temperatures. The primary concern would be its thermal stability in the hot injector and column. If the compound is stable, GC can provide excellent resolution and, when coupled with MS, can be used for both qualitative and quantitative purity assessment. researchgate.net

Table 8.2: General GC-MS Conditions for Aromatic Amide Analysis

| Parameter | Typical Value |

| Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane), 30 m x 0.25 mm ID |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80°C, ramp to 280-300°C |

| Detector | Mass Spectrometer (MS) |

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are essential for confirming the chemical structure of isolated benzamide compounds and for their quantification.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Principles and Applications: NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the exact frequency at which it absorbs, a phenomenon known as the chemical shift (δ), reported in parts per million (ppm).

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling.

¹³C NMR provides information on the number of different types of carbon atoms in a molecule.

Predicted Research Findings for this compound: While specific spectra for "this compound" are not readily available, a predicted spectrum can be constructed based on the known effects of its constituent functional groups.

In the ¹H NMR spectrum , the aromatic protons would appear in the range of 6.8-7.5 ppm. The butoxy group would show a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene (B1212753) groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). The methoxy group would present as a sharp singlet around 3.9 ppm. The amide (-CONH₂) protons would typically appear as two broad singlets between 5.5 and 8.5 ppm. chemicalbook.comresearchgate.net

In the ¹³C NMR spectrum , the carbonyl carbon of the amide group is highly deshielded and would appear around 165-170 ppm. spectrabase.com The aromatic carbons would resonate in the 110-150 ppm region. The carbons of the butoxy and methoxy groups would appear in the upfield region, with the methoxy carbon at ~56 ppm and the butoxy carbons ranging from ~14 ppm to ~69 ppm. rsc.org

Table 8.3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (3H) | 6.8 - 7.5 | Multiplets |

| Amide (-NH₂) | 5.5 - 8.5 | Two broad singlets |

| -O-CH₂- (Butoxy) | ~4.0 | Triplet |

| -O-CH₃ (Methoxy) | ~3.9 | Singlet |

| -CH₂- (Butoxy, internal) | ~1.4 - 1.8 | Multiplets |

| -CH₃ (Butoxy) | ~0.9 | Triplet |

Table 8.4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 165 - 170 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-C/C-H | 110 - 130 |

| -O-CH₂- (Butoxy) | ~69 |

| -O-CH₃ (Methoxy) | ~56 |

| -CH₂- (Butoxy, internal) | ~19, ~31 |

| -CH₃ (Butoxy) | ~14 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles and Applications: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Different functional groups absorb at characteristic frequencies (reported as wavenumbers, cm⁻¹).

Predicted Research Findings for this compound: The IR spectrum of "this compound" would exhibit characteristic absorption bands for its primary amide, ether, and substituted aromatic ring functionalities.

Amide Group: Two distinct N-H stretching bands for the primary amide would be observed in the 3100-3500 cm⁻¹ region. libretexts.org A very strong C=O (Amide I) stretching band would appear around 1650-1680 cm⁻¹. spcmc.ac.in An N-H bending (Amide II) band would be present near 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations would be seen just above 3000 cm⁻¹, and C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Ether Groups: Strong C-O stretching bands for the aryl-alkyl ethers (butoxy and methoxy groups) would be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Alkyl Groups: C-H stretching bands for the butoxy group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). ucla.edu

Table 8.5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide (-NH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| Amide (-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1600 | Medium |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Alkyl (Butoxy) | C-H Stretch | 2850 - 2960 | Medium-Strong |